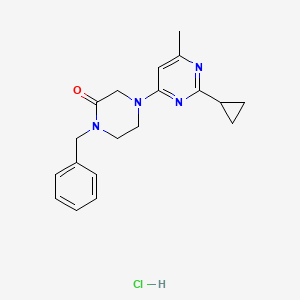![molecular formula C13H17N5O B12263563 4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263563.png)
4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and an azetidine ring The azetidine ring is further substituted with a methyl-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the methoxy group. The azetidine ring is then synthesized and attached to the pyrimidine ring. Finally, the imidazole moiety is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and green chemistry principles can help in reducing the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to improve reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: These compounds share the imidazole moiety and have similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring are often used in medicinal chemistry for their biological activities.
Azetidine derivatives: These compounds are known for their unique ring structure and potential biological activities.
Uniqueness
4-methoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of three different heterocyclic moieties, each contributing to its overall chemical and biological properties
Propriétés
Formule moléculaire |
C13H17N5O |
|---|---|
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
4-methoxy-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H17N5O/c1-10-14-3-4-17(10)6-11-7-18(8-11)12-5-13(19-2)16-9-15-12/h3-5,9,11H,6-8H2,1-2H3 |
Clé InChI |
KDLLCQHRLNCZCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2CN(C2)C3=CC(=NC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Methyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263480.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263489.png)
![N-methyl-N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263497.png)
![4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263501.png)
![4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12263503.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-{[3-cyano-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamide](/img/structure/B12263516.png)
![4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12263522.png)
![4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12263529.png)
![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12263532.png)
![N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12263534.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B12263544.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B12263545.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12263550.png)
